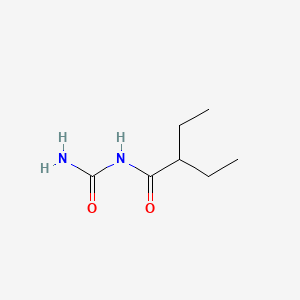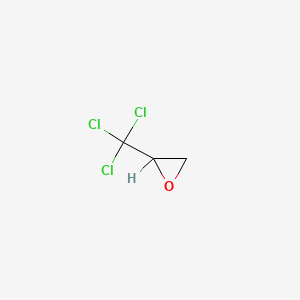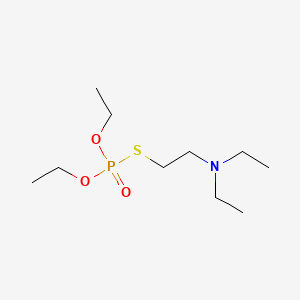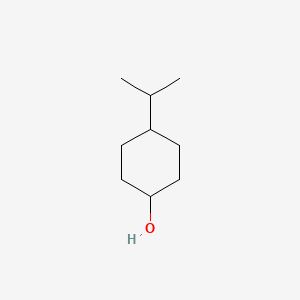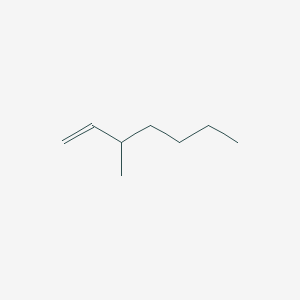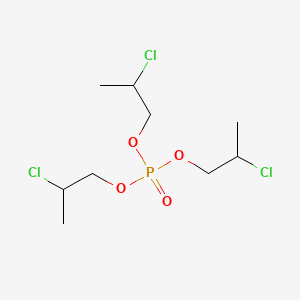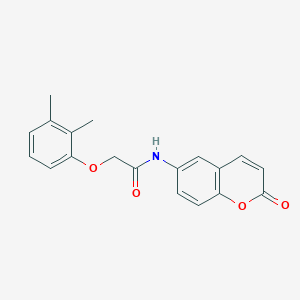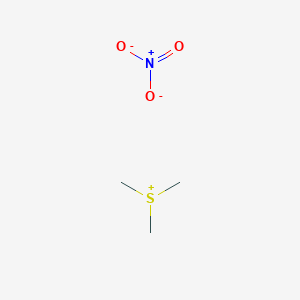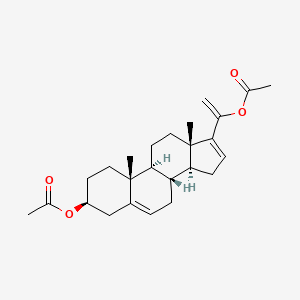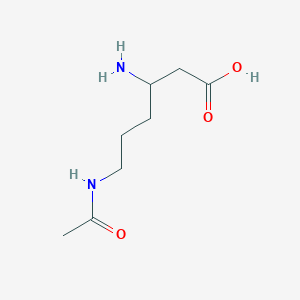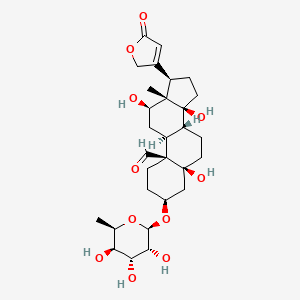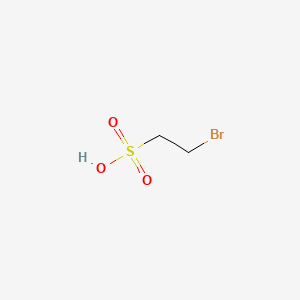
2-溴乙磺酸
描述
2-Bromoethanesulfonic acid is a chemical compound with the molecular formula C₂H₅BrO₃S. It is a colorless crystalline substance that is soluble in water and ethanol. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学研究应用
2-Bromoethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Medicine: Research has explored its potential in inhibiting specific biological pathways, although its direct medical applications are still under investigation.
Industry: It is used in the production of various chemicals and as a catalyst in certain reactions.
作用机制
Target of Action
The primary target of 2-Bromoethanesulfonic acid (BES) is the methanogenesis process in anaerobic digestion . Methanogenesis is a biochemical reaction carried out by methanogens, a group of microorganisms that produce methane as a metabolic byproduct . BES is used to investigate competing reactions like homoacetogenesis in mixed cultures .
Mode of Action
BES acts as an inhibitor of methanogenesis . It interferes with the normal functioning of methanogens, leading to a decrease in methane production . BES has been shown to suppress the electron transport via improper electron carriers and reduce the electron amount as indicated by the decreased level of enzymes and genes involved such as coenzyme F, CO dehydrogenase and NADH:ubiquinone reductase .
Biochemical Pathways
BES affects the hydrogenotrophic metabolism in a biomethanation process . When BES is present, there is an accumulation of formate, an important intermediate of hydrogenotrophic metabolism . This indicates that BES inhibits the conversion of formate to methane, thus affecting the methanogenesis pathway .
Pharmacokinetics
Given its solubility in water , it can be inferred that BES could be readily absorbed and distributed in aqueous environments.
Result of Action
The presence of BES leads to a significant reduction in methane production . It also leads to an accumulation of formate, indicating that formate is an important intermediate of hydrogenotrophic metabolism accumulating upon methanogenesis inhibition .
Action Environment
The action of BES is influenced by the environmental conditions of the anaerobic digestion process. The efficacy of BES as a methanogenesis inhibitor can be affected by factors such as the concentration of BES, the presence of other microorganisms, and the physical and chemical conditions of the environment .
生化分析
Biochemical Properties
2-Bromoethanesulfonic acid plays a crucial role in inhibiting methanogenesis, a process carried out by methanogenic archaea. It specifically targets the enzyme methyl coenzyme M reductase, which is essential for the final step of methane production. By inhibiting this enzyme, 2-Bromoethanesulfonic acid effectively reduces methane production. Additionally, it interacts with other enzymes and proteins involved in hydrogenotrophic metabolism, such as formate dehydrogenase and formate synthase, leading to the accumulation of formate and acetate .
Cellular Effects
The effects of 2-Bromoethanesulfonic acid on various types of cells and cellular processes are significant. In methanogenic archaea, it inhibits the production of methane by targeting the enzyme methyl coenzyme M reductase. This inhibition leads to the accumulation of intermediate metabolites such as formate and acetate. In mixed microbial cultures, 2-Bromoethanesulfonic acid can shift the metabolic balance towards homoacetogenesis, resulting in increased production of acetate . This compound also affects cellular signaling pathways and gene expression related to methanogenesis and hydrogenotrophic metabolism .
Molecular Mechanism
At the molecular level, 2-Bromoethanesulfonic acid exerts its effects by binding to the active site of methyl coenzyme M reductase, thereby inhibiting its activity. This inhibition prevents the reduction of methyl coenzyme M to methane, effectively blocking the final step of methanogenesis. Additionally, 2-Bromoethanesulfonic acid interacts with other enzymes involved in hydrogenotrophic metabolism, leading to the accumulation of formate and acetate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoethanesulfonic acid can vary over time. Studies have shown that its inhibitory effects on methanogenesis are stable over extended periods, with significant reductions in methane production observed even after several days of incubation . The compound may undergo degradation over time, which could potentially reduce its effectiveness. Long-term studies have indicated that 2-Bromoethanesulfonic acid can have lasting impacts on cellular function, particularly in terms of altering metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromoethanesulfonic acid in animal models are dose-dependent. At lower doses, it effectively inhibits methanogenesis without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in metabolic processes and cellular function. Studies have shown that a concentration of 5 mM of 2-Bromoethanesulfonic acid can inhibit methane production by more than 95% in rumen fluid from cattle . Higher doses may result in increased hydrogen production and alterations in volatile fatty acid profiles .
Metabolic Pathways
2-Bromoethanesulfonic acid is involved in several metabolic pathways, primarily those related to methanogenesis and hydrogenotrophic metabolism. By inhibiting methyl coenzyme M reductase, it disrupts the final step of methane production, leading to the accumulation of intermediate metabolites such as formate and acetate. These metabolites can then be utilized in other metabolic pathways, such as homoacetogenesis, resulting in increased acetate production .
Transport and Distribution
Within cells and tissues, 2-Bromoethanesulfonic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell. The compound’s distribution is influenced by its interactions with cellular components, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromoethanesulfonic acid is primarily within the cytoplasm, where it interacts with enzymes and proteins involved in methanogenesis and hydrogenotrophic metabolism. Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Additionally, post-translational modifications and targeting signals may play a role in directing 2-Bromoethanesulfonic acid to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromoethanesulfonic acid can be synthesized by heating a mixture of 1,2-dibromoethane, ethanol, and water to boiling, followed by the addition of an aqueous solution of anhydrous sodium sulfite. The mixture is then refluxed for two hours. After the reaction, ethanol and unreacted 1,2-dibromoethane are distilled off. The remaining residue is treated with ethanol to extract 2-bromoethanesulfonic acid from sodium bromide and unreacted sodium sulfite. The mixture is boiled, and upon cooling, 2-bromoethanesulfonic acid crystallizes out with a yield of 78-90% .
Industrial Production Methods: The industrial production of 2-bromoethanesulfonic acid follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Bromoethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethanesulfonic acid.
Oxidation: Oxidation can lead to the formation of sulfonic acid derivatives.
相似化合物的比较
- Sodium 2-chloroethanesulfonate
- 3-Bromopropanesulfonic acid
- Sodium methanesulfonate
- 4-Bromobenzenesulfonic acid
Comparison: 2-Bromoethanesulfonic acid is unique due to its specific inhibitory effects on methanogenesis, which is not observed in all similar compounds. For instance, sodium 2-chloroethanesulfonate and 3-bromopropanesulfonic acid have different reactivity and applications. The presence of the bromine atom in 2-bromoethanesulfonic acid provides distinct chemical properties that make it particularly effective in certain reactions and applications .
属性
IUPAC Name |
2-bromoethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFSYHWITGFERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4263-52-9 (hydrochloride salt) | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30181477 | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26978-65-4 | |
| Record name | Bromoethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26978-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7W8SD7W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



